3-chloro-N'-phenyl-1-benzothiophene-2-carbohydrazide
Overview
Description
3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C18H13ClN2OS.
Preparation Methods
The synthesis of 3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for designing new molecules with potential biological activities.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for biological studies and drug development.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide can be compared with other benzothiophene derivatives such as:
3-chloro-N’-phenyl-1-benzothiophene-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbohydrazide group.
3-chloro-N’-(3-phenyl-2-propenylidene)-1-benzothiophene-2-carbohydrazide: A derivative with a different substituent on the phenyl ring.
3-chloro-N’-(2,3,4-trimethoxybenzylidene)-1-benzothiophene-2-carbohydrazide: A compound with additional methoxy groups on the benzylidene ring.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide lies in its specific substituents and the resulting biological activities .
Properties
IUPAC Name |
3-chloro-N'-phenyl-1-benzothiophene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-11-8-4-5-9-12(11)20-14(13)15(19)18-17-10-6-2-1-3-7-10/h1-9,17H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPNIUTRHWLIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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